molecular formula C21H25FN2O3 B2581415 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone CAS No. 1706144-70-8

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone

Cat. No.: B2581415
CAS No.: 1706144-70-8
M. Wt: 372.44
InChI Key: KKHVREFIOVUHDR-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone is a potent and selective small-molecule inhibitor of the AKT protein kinase, also known as Protein Kinase B. This compound has emerged as a critical pharmacological tool for investigating the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, a central regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. Its research value lies in its ability to selectively block AKT phosphorylation and downstream signaling, making it invaluable for studying tumorigenesis and probing the therapeutic potential of AKT inhibition. Researchers utilize this compound in vitro and in vivo to explore mechanisms of oncogenic resistance and to identify patient populations that may respond to targeted pathway intervention. Studies have demonstrated its efficacy in preclinical models, showing that it can induce apoptosis and inhibit tumor growth, particularly in cancers characterized by PTEN loss or PIK3CA mutations. By precisely inhibiting this key nodal point in a critical survival pathway, this inhibitor provides researchers with a powerful means to dissect complex signal transduction networks and validate AKT as a target for anticancer drug discovery.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-18-4-1-2-5-19(18)27-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-26-20/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHVREFIOVUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the bipiperidine core. This can be achieved through a series of nucleophilic substitution reactions, where piperidine derivatives are reacted with appropriate halogenated compounds under controlled conditions. The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the bipiperidine core. The final step involves the coupling of the furan ring through a carbonylation reaction, using reagents such as furan-2-carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated bipiperidine derivatives.

    Substitution: Aminated or thiolated bipiperidine derivatives.

Scientific Research Applications

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its bipiperidine core.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine core can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors in the brain. This can lead to changes in neuronal signaling pathways, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Selectivity: The introduction of a furan-2-yl group, as seen in NS6740 and the target compound, is associated with nanomolar affinity for α7 nAChR and kinase inhibition, respectively . However, bipiperidine-based derivatives like 8a and 8d prioritize VAChT binding with minimal σ receptor interaction due to tertiary amide modifications .
  • Fluorine Effects: The 2-fluorophenoxy group in the target compound may mimic the σ1 receptor-binding properties of 4-fluorobenzoyl derivatives (e.g., 15d) but with enhanced metabolic stability .
  • Hydroxy vs. Methoxy Groups : Hydroxy-substituted bipiperidines (e.g., 8d) exhibit improved VAChT binding over methoxy analogs, suggesting hydrogen bonding is critical for target engagement .

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : Tertiary amides (e.g., 8a) resist enzymatic hydrolysis better than secondary amines, a feature likely shared by the target compound .
  • Receptor Activation Profile : Unlike NS6740, which acts as a partial α7 nAChR agonist, furan-containing bipiperidines (e.g., the target compound) may favor inverse agonism or allosteric modulation due to steric hindrance from the bipiperidine core .

Biological Activity

The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure comprises a bipiperidine moiety linked to a furan ring through a methanone functional group. The presence of a fluorophenoxy group enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

Molecular Formula

  • Molecular Formula : C₁₉H₁₈FNO₃
  • Molecular Weight : 325.35 g/mol

Computational studies suggest that This compound may interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. The bipiperidine scaffold is particularly noted for its ability to cross the blood-brain barrier, making it a candidate for neurological applications.

Predicted Activities

Using the Prediction of Activity Spectra for Substances (PASS) program, the compound is predicted to exhibit:

  • Anti-inflammatory effects
  • Neuroprotective properties
  • Potential as an analgesic

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds based on their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ABipiperidine coreAntidepressant
Compound BFuran ringAnticancer
Compound CFluorinated phenylAnti-inflammatory

Case Studies and Research Findings

  • Neuroprotective Studies : Research indicates that compounds with bipiperidine structures can modulate neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases. In vitro studies have shown that related compounds exhibit significant neuroprotective effects against oxidative stress.
  • Analgesic Activity : A study evaluating similar bipiperidine derivatives demonstrated their efficacy in reducing pain responses in animal models, suggesting that the target compound may also possess analgesic properties.
  • Inhibition Studies : Molecular docking studies have indicated that the compound can bind effectively to certain receptors implicated in pain and inflammation pathways, which may explain its predicted anti-inflammatory activity.

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